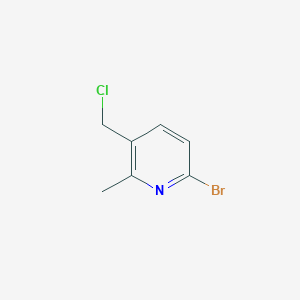![molecular formula C14H11NO2 B1512656 4-Phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one CAS No. 1129278-73-4](/img/structure/B1512656.png)
4-Phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one
Overview
Description
“4-Phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one” is a chemical compound with the molecular formula C14H11NO2 . It has a molecular weight of 225.25 .
Synthesis Analysis
The compound can be synthesized through a mechanochemical parallel synthesis of 3,4-dihydro-2H-benzo[e][1,3]oxazine derivatives via a one-pot three-component reaction . Another method involves a two-step synthetic protocol to produce a series of novel 3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazine analogues .
Molecular Structure Analysis
The structure of the compounds was established by interpretation of 1H NMR, 13C NMR, and Mass spectral data recorded after purification .
Chemical Reactions Analysis
The compound undergoes a series of reactions to form various derivatives . For instance, a one-pot three-component reaction can be used to produce 3,4-dihydro-2H-benzo[e][1,3]oxazine derivatives .
Physical And Chemical Properties Analysis
The compound has a boiling point of 335.5±42.0°C at 760 mmHg . It is a solid at room temperature and should be stored in a dry environment at 2-8°C .
Scientific Research Applications
Antimicrobial Applications
A study by Desai et al. (2017) synthesized novel compounds with a core structure of 4-Phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one, showing significant antimicrobial activity against various bacterial and fungal strains. This highlights the potential of such derivatives in developing new antimicrobial agents (Desai, N., Bhatt, N., Joshi, S., & Vaja, D., 2017).
Polymer Science
In the field of polymer science, Soto et al. (2016) explored multifunctional benzoxazines derived from this compound, demonstrating their reactivity and low polymerization temperature for developing diverse polymer structures. This work provides insights into the design of novel polymers with improved performance characteristics (Soto, M., Hiller, M., Oschkinat, H., & Koschek, K., 2016).
Catalytic Synthesis
Munusamy et al. (2015) developed an efficient synthesis method for 2-phenyl-4H-benzo[d][1,3]oxazine-4-one derivatives using a copper-catalyzed tandem reaction, showcasing the potential of this compound derivatives in facilitating novel synthesis pathways under mild conditions and with broad substrate scope (Munusamy, S., Venkatesan, S., & Sathiyanarayanan, K., 2015).
Advanced Materials
Research on oxazine derivatives also extends to the development of advanced materials with specific properties, such as nonlinear optical materials for photonics applications, as investigated by Murthy et al. (2010), who synthesized and studied the nonlinear optical properties of certain oxazol-5-ones, a related chemical structure, highlighting the potential of oxazine derivatives in the field of materials science (Murthy, Y., Christopher, V., Prasad, U. V., Bisht, P., Ramanaih, D. V., Kalanoor, B. S., & Ali, S. A., 2010).
Mechanism of Action
Target of Action
It is suggested that the compound could bind to electron-rich or electron-deficient sites of a target, depending on its substituents .
Mode of Action
The compound contains different substituents, and electron-withdrawing groups such as -NO2, -Cl, and -OCH3 make it electron-deficient, which could bind to electron-rich target sites. Conversely, electron-donating groups such as methyl and t-butyl make the molecules electron-rich and could bind to electron-deficient sites of the target .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Future Directions
The compound and its derivatives have shown promising anti-cancer activity, suggesting potential for future research in this area . The predicted drug-likeness properties of all compounds enable them to be used as therapeutic agents . Further studies are needed to fully understand the potential applications and safety implications of this compound.
properties
IUPAC Name |
4-phenyl-3,4-dihydro-1,3-benzoxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-14-15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)17-14/h1-9,13H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDUOPFNWJRTBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856016 | |
| Record name | 4-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1129278-73-4 | |
| Record name | 4-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1512620.png)



